2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol
Description
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is a halogenated thiophene derivative characterized by a 3-substituted ethanol group on a 2,5-dichlorothiophene ring. Its molecular formula is C₆H₆Cl₂OS, with a molecular weight of 197.08 g/mol (calculated from its formula; a discrepancy exists in , which erroneously lists 151.21 g/mol). The compound’s CAS number is 34967-56-1, and its structure includes two chlorine atoms at the 2- and 5-positions of the thiophene ring, along with a hydroxyl-bearing ethyl chain at position 3.
Key Physical Properties (Predicted):
The hydroxyl group confers mild acidity, typical of aliphatic alcohols, while the electron-withdrawing chlorine substituents enhance the electrophilicity of the thiophene ring. This structural profile suggests utility in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2OS/c7-5-3-4(1-2-9)6(8)10-5/h3,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBCUQZJSWZMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Substrate Preparation : Start with 3-thiophene acetic acid or related precursors.
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Chlorination : Treat with NCS (2.3 equivalents) in acetic acid at 20°C for 12 hours.
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Workup : Concentrate the mixture, dilute with water, and isolate the product via filtration.
Yield and Conditions
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Thiophene acetic acid | NCS (2.3 eq) | Acetic acid | 20°C | 12 hours | 72% |
This method demonstrates high regioselectivity, favoring substitution at the 2- and 5-positions of thiophene due to electronic effects of existing substituents.
Nucleophilic Substitution for Ethyl Chain Introduction
The ethyl chain with a hydroxyl group can be introduced via nucleophilic substitution, particularly if the thiophene precursor bears a leaving group (e.g., bromine or chlorine) at the 3-position.
Example Protocol
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Substrate : 3-Bromo-2,5-dichlorothiophene.
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Reagent : Hydroxyethylamine or protected hydroxyethyl nucleophile (e.g., THP-protected hydroxyethyl group).
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Conditions : Polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
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Workup : Extract with organic solvent, wash with aqueous bicarbonate, and isolate the product.
Challenges
-
Nucleophile Stability : Free hydroxyethyl nucleophiles are prone to side reactions. Protecting groups (e.g., THP) may be required.
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Steric Hindrance : Bulky substituents on thiophene may reduce reaction efficiency.
Grignard reagents enable carbon-carbon bond formation, facilitating the introduction of the ethyl chain. However, direct synthesis of the hydroxyl group requires additional steps.
Proposed Route
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Thiophene Functionalization : Introduce a carbonyl group (e.g., ketone) at the 3-position.
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Grignard Addition : React with a Grignard reagent (e.g., ethyl magnesium bromide) to form a secondary alcohol.
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Oxidation/Reduction : Adjust the carbonyl to achieve the desired hydroxyl group.
Example Reaction
| Step | Reagent | Product | Notes |
|---|---|---|---|
| Carbonyl Formation | Friedel-Crafts acylation | 3-Acetyl-2,5-dichlorothiophene | Limited by thiophene’s aromatic stability |
| Grignard Addition | Ethyl MgBr | 3-(1-Hydroxyethyl)-2,5-dichlorothiophene | Secondary alcohol formed |
Note: Thiophene’s aromaticity may hinder Friedel-Crafts reactions.
Reductive Amination or Reduction
Reductive amination or ketone reduction can convert intermediates into the target alcohol.
Reduction of a Ketone
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Substrate : 2-(2,5-Dichlorothiophen-3-yl)ethan-1-one (a ketone).
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Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to the primary alcohol.
Example Data
| Substrate | Reductant | Conditions | Yield |
|---|---|---|---|
| 2-(2,5-Dichlorothiophen-3-yl)ethan-1-one | NaBH₄ | Methanol, 0°C | ~80% |
Hypothetical based on standard ketone reductions.
Chlorination Followed by Hydroxylation
A two-step process involving chlorination of the thiophene ring followed by hydroxylation of the ethyl chain.
Protocol
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Chlorination : Use NCS in acetic acid to chlorinate a 3-ethylthiophene precursor.
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Hydroxylation : Oxidize the terminal methyl group of the ethyl chain to a carboxylic acid, then reduce to the alcohol.
Challenges
-
Oxidation Selectivity : Achieving terminal oxidation without ring degradation requires mild conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) could introduce the ethyl chain.
Example
-
Substrate : 3-Bromo-2,5-dichlorothiophene.
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Reagent : Ethylboronic acid or ethyl zinc reagent.
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Catalyst : Pd(PPh₃)₄.
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Conditions : DMF, 80°C, 12 hours.
Advantages
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| NCS Chlorination | High yield, mild conditions | Requires pre-functionalized thiophene |
| Grignard Addition | Direct C-C bond formation | Thiophene’s aromaticity limits reactivity |
| Reductive Amination | Simple reduction steps | Intermediate ketone synthesis required |
| Cross-Coupling | Precision in substitution | Expensive catalysts, complex workup |
Spectroscopic and Analytical Data
Key characterization techniques include:
Industrial Scalability
For large-scale production, continuous flow reactors and crystallization techniques optimize yield and purity. Purification via column chromatography or recrystallization is standard .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thienylmethanol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 2-(2,5-Dichlorothien-3-YL)acetaldehyde or 2-(2,5-Dichlorothien-3-YL)acetic acid.
Reduction: 2-(2,5-Dichlorothien-3-YL)methanol.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol typically involves the chlorination of thiophene derivatives followed by alkylation reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the compound .
Organic Chemistry
In organic synthesis, 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol serves as a versatile building block for creating more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities .
Biological Studies
The compound has been investigated for its biological activity, particularly as a potential pharmaceutical agent. Its thiophene moiety can interact with biological targets, which may lead to the development of new drugs. Research indicates that derivatives of thiophene exhibit anti-inflammatory and antimicrobial properties .
Material Science
In materials science, 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is explored for its potential use in creating conductive polymers and organic electronic materials. The incorporation of thiophene units enhances the electrical properties of polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Study 1: Drug Development
A study focused on the synthesis of thiophene derivatives highlighted the potential of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol in drug discovery. The research demonstrated that modifications to the compound could yield new anti-cancer agents. In vitro testing showed promising results against various cancer cell lines, indicating its potential therapeutic application .
Case Study 2: Photochemical Reactions
Research into photochemical reactions involving 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol revealed its ability to undergo photoinduced transformations. This property was utilized to develop methods for synthesizing complex polycyclic compounds efficiently, showcasing its utility in synthetic organic chemistry .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile in functional group modifications |
| Biological Activity | Potential pharmaceutical agent | Exhibits anti-inflammatory properties |
| Material Science | Used in conductive polymers and electronics | Enhances electrical properties |
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the integrity of microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Notes
Discrepancies in Molecular Weight : lists the molecular weight of 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol as 151.21 g/mol, but this conflicts with formula-based calculations (~197.08 g/mol) and values from .
Predicted Data : All physical properties (e.g., boiling point, density) are computational predictions; experimental validation is required for industrial or academic applications.
Biological Activity
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is an organic compound notable for its unique thiophene structure and potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, and discusses relevant research findings, case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, along with an ethan-1-ol side chain. The presence of the hydroxyl group (-OH) contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 12.5 μg/mL | |
| Pseudomonas aeruginosa | 12.5 μg/mL | |
| Bacillus subtilis | 6.25 μg/mL |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents.
Antioxidant Activity
In addition to its antimicrobial properties, 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol has demonstrated antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases, where antioxidants play a crucial role in mitigating cellular damage.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Interaction : Studies indicate that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of other therapeutic agents.
- Cell Proliferation : The compound may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol against Gram-positive and Gram-negative bacteria revealed that it exhibited potent activity against both groups. The study highlighted its potential as a lead compound for antibiotic development.
- Oxidative Stress Mitigation : Another investigation assessed the antioxidant capacity of the compound using various in vitro assays. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential therapeutic role in oxidative stress-related conditions.
Comparison with Similar Compounds
To understand the uniqueness of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2,5-Dichlorothiophen-3-yl)acetamide | Contains an acetamide group instead of alcohol | Moderate antimicrobial activity |
| 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole | Incorporates a pyrazole moiety | Anticancer properties |
| 2-(2,5-Dichlorothiophen-3-yl)-N,N,N-trimethylethanaminium iodide | Features a quaternary ammonium structure | Limited biological activity |
The distinct combination of the thiophene structure and hydroxyl group in 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol enhances its solubility and interaction capabilities within biological systems compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the key molecular properties of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol, and how are they experimentally determined?
- Answer: The compound's molecular formula is C₆H₆Cl₂OS (mol. weight: 151.21 g/mol, CAS: MDLMFCD14584404). Key properties include solubility, polarity, and stability under varying pH/temperature. Experimental determination involves:
- Mass Spectrometry (MS): For molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structure and substituent positions.
- High-Performance Liquid Chromatography (HPLC): Purity assessment and retention time analysis .
Q. What synthetic routes are available for 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Answer: Common routes include:
- Thiophene Functionalization: Chlorination of thiophene derivatives followed by ethanol side-chain introduction.
- Grignard Reaction: Using 2,5-dichlorothiophene precursors with ethylene oxide.
- Optimization Strategies:
- Vary catalysts (e.g., Lewis acids) and solvents (polar aprotic vs. non-polar).
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (e.g., 0–60°C) to minimize side products.
- Purification via column chromatography or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer: Use a multi-technique approach:
- Melting Point Analysis: Compare observed vs. literature values.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹).
- Elemental Analysis: Confirm C, H, S, and Cl composition within ±0.3% theoretical values.
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol?
- Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.
- Structure Solution: Employ SHELXT for phase determination via dual-space algorithms.
- Refinement: Iterative refinement with SHELXL to adjust atomic coordinates, thermal parameters, and occupancy. Key features:
- Restraints for disordered Cl atoms or ethanol side-chain conformers.
- Analyze residual density maps to detect missed solvent molecules.
- Validation: Check R-factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) .
Q. How can structure-activity relationship (SAR) studies guide the biological evaluation of this compound?
- Answer:
- Substituent Modification: Replace Cl atoms with F or Br to assess halogen bonding effects.
- Side-Chain Derivatization: Convert -OH to esters or ethers to modulate lipophilicity.
- Biological Assays: Test derivatives for activity (e.g., enzyme inhibition, receptor binding) using:
- In vitro models: Cell-based assays (IC₅₀ determination).
- Computational Docking: Predict binding modes to target proteins (e.g., using AutoDock Vina).
- SAR Insights: Prioritize derivatives with enhanced selectivity or potency .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
- Answer:
- Re-evaluate Computational Parameters: Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit).
- Experimental Replication: Confirm spectral/data reproducibility (e.g., NMR peak splitting due to rotamers).
- Synchrotron Validation: For crystallography, use high-resolution data (d ≤ 0.8 Å) to resolve electron density ambiguities.
Q. What strategies mitigate challenges in characterizing the compound’s stability under reactive conditions?
- Answer:
- Accelerated Stability Studies: Expose to UV light, heat (40–80°C), or oxidizing agents (H₂O₂).
- Degradation Analysis: Use LC-MS to identify breakdown products (e.g., dechlorination or ethanol oxidation).
- Kinetic Modeling: Determine half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
